8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound’s structure would be assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Scientific Research Applications
Antihistaminic Activity
A study reported the synthesis and evaluation of various theophylline derivatives, including those similar to the compound , for their antihistaminic activity. These compounds showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential utility in antihistaminic applications (Pascal et al., 1985).
Anti-Inflammatory and Analgesic Activity
Research on novel derivatives of pyrimidine demonstrated promising analgesic and anti-inflammatory activities. This suggests the potential application of the compound in developing treatments for conditions requiring anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2011).
Antitumor and Vascular Relaxing Effects
Studies have explored the synthesis of novel heterocycles related to the compound , examining their biological activities, including antitumor activity and vascular relaxing effects. Such research indicates potential application in cancer treatment and vascular health (Ueda et al., 1987).
Cardiovascular Activity
Derivatives similar to the compound have been synthesized and tested for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. This indicates potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Enhancing Antibiotic Efficacy
A study demonstrated that certain compounds can selectively kill bacterial persisters, which are typically tolerant to antibiotic treatment, without affecting normal antibiotic-sensitive cells. This suggests potential application in enhancing the efficacy of antibiotics (Kim et al., 2011).
Antibacterial Activity
Compounds with structural similarity have been shown to possess significant antibacterial activities. This points towards potential application in the development of new antibacterial agents (Vartale et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and causes changes in their activitySimilar compounds have shown affinity in the range from 22 nm to 250 nm .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have shown to have therapeutic potential as alpha1-adrenergic receptor antagonists .
properties
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O3S/c1-17-9-10-26-23(27-17)37-16-15-33-20-21(29(2)25(35)30(3)22(20)34)28-24(33)32-13-11-31(12-14-32)18-5-7-19(36-4)8-6-18/h5-10H,11-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDZCEVNUIMUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.